BenchChemオンラインストアへようこそ!

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Tetrahydrocarbazole synthesis N-alkylation C-alkylation

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 1518802-72-6) is a brominated tetrahydrocarbazole derivative (C₁₄H₁₆BrN, MW 278.19) with a characteristic 1,1-gem-dimethyl substitution on the saturated ring. The fused tricyclic tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, notably in programs targeting 5-HT receptors, DP receptor antagonism, and antiviral activity.

Molecular Formula C14H16BrN
Molecular Weight 278.19 g/mol
Cat. No. B13563307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
Molecular FormulaC14H16BrN
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C1NC3=C2C=C(C=C3)Br)C
InChIInChI=1S/C14H16BrN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3
InChIKeyJUFHBFKNNVGXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: A Key Intermediate for Substituted Tetrahydrocarbazole Synthesis and Procurement


6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 1518802-72-6) is a brominated tetrahydrocarbazole derivative (C₁₄H₁₆BrN, MW 278.19) with a characteristic 1,1-gem-dimethyl substitution on the saturated ring . The fused tricyclic tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, notably in programs targeting 5-HT receptors, DP receptor antagonism, and antiviral activity [1]. The 6-bromo substituent serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and as a precursor for tritium labeling via halogen exchange, making this compound a versatile advanced intermediate rather than merely a final screening candidate [2]. Commercial sourcing data indicate availability at ≥97–98% purity from multiple suppliers . Physicochemical predictions suggest high lipophilicity (LogP ≈ 4.54) and a single hydrogen bond donor (TPSA ≈ 15.8 Ų), properties that influence both synthetic handling and biological membrane permeability in downstream applications .

Why 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Replaced by Other 6-Bromo-Tetrahydrocarbazoles


The presence of the 1,1-gem-dimethyl group fundamentally alters the compound's synthetic utility and physicochemical profile compared to the unsubstituted parent, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The quaternary carbon at position 1 eliminates a chiral center that is present in many monosubstituted analogs, simplifying both synthetic outcomes and analytical characterization when stereochemical complexity is not desired . Critically, the gem-dimethyl group blocks metabolic and chemical oxidation at the C-1 position, enhancing the stability of intermediates during multistep synthesis [1]. In proprietary pharmaceutical programs, the 1,1-dimethyl substitution pattern confers distinct intellectual property positioning. For example, within the tetrahydrocarbazole and carbazole carboxamide patent space (US10435415B2), the 1,1-dimethyl motif appears in specifically claimed compounds with bromo substitution, indicating that simple 6-bromo-tetrahydrocarbazole analogs lacking the gem-dimethyl group cannot serve as legal or functional equivalents in these composition-of-matter claims [1]. The combined C-1 quaternary center and C-6 bromine define a unique chemical space that generic substitution cannot replicate.

Quantitative Comparative Evidence for 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole vs. Closest Analogs


Synthetic Yield Comparison: 1,1-Dimethylation of 6-Bromo-THC vs. Unsubstituted THC Alkylation

The target compound is synthesized from 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (6-bromo-THC) via treatment with potassium tert-butoxide and methyl iodide in DMF, yielding the N-methyl-1,1-dimethyl product in 91% yield (mp 70–73 °C) . The unsubstituted 6-bromo-THC precursor is itself synthesized via Fischer indolization from 4-bromophenylhydrazine and cyclohexanone in approximately 95% yield . Those requiring the 1,1-dimethyl analog for downstream chemistry avoid the additional synthetic step, associated purification losses, and reagent handling, directly entering a synthetic sequence at a higher oxidation state.

Tetrahydrocarbazole synthesis N-alkylation C-alkylation Potassium tert-butoxide

Purity Specification and Batch Reproducibility for Procurement Decisions

The target compound is commercially available at 97% minimum purity (AKSci) and 98% (Bidepharm, ChemScene), with batch-specific quality documentation including NMR, HPLC, or GC . In contrast, the unsubstituted 6-bromo-THC (CAS 21865-50-9) is available at 98% purity from similar vendors [1]. The purity specifications are effectively equivalent, meaning procurement decisions can be based on the desired substitution pattern without compromising on chemical quality.

Purity specification Quality control Procurement Analytical characterization

Bromine as a Synthetic Handle: Cross-Coupling and Radiolabeling Utility Relative to Non-Halogenated Analogs

The 6-bromo substituent enables late-stage functionalization that is impossible with non-halogenated tetrahydrocarbazoles. In the DP receptor antagonist program, the 6-bromo-tetrahydrocarbazole scaffold underwent catalytic tritium–bromine exchange to yield [³H]-labeled compounds with specific activities of 7.0 Ci/mmol (214 GBq/mmol) and 4.2 Ci/mmol (155 GBq/mmol) at high radiochemical purity [1]. This transformation is unavailable to the des-bromo analog. Similarly, 6-bromo-substituted 1-aminotetrahydrocarbazoles demonstrated antiviral activity in the low nanomolar range in a W12 cellular assay against human papillomavirus, with the (1R)-6-bromo-N-[(1R)-1-phenylethyl] derivative selected for advanced evaluation [2]. While these data come from analogs bearing additional 1-amino substitution, they establish the 6-bromo substituent—retained in the target compound—as essential for both radiochemical derivatization and biological activity within this chemotype.

Cross-coupling Tritium labeling Suzuki coupling Halogen-metal exchange

Calculated Physicochemical Properties: Lipophilicity Advantage vs. 6-Bromo-THC

Computational predictions indicate that the 1,1-dimethyl substitution increases lipophilicity relative to the parent 6-bromo-THC. The target compound (C₁₄H₁₆BrN, MW 278.19) has a predicted LogP of 4.5443 and TPSA of 15.79 Ų . For the unsubstituted 6-bromo-THC (C₁₂H₁₂BrN, MW 250.14), the predicted LogP is approximately 3.7–3.9 based on structural calculations (two fewer methylene/methyl units). The increased LogP of the target compound (+~0.5–0.8 units) may translate to enhanced membrane permeability and blood-brain barrier penetration in CNS-targeted programs, though this remains a class-level inference pending direct experimental comparison.

Lipophilicity LogP TPSA Drug-likeness

Intellectual Property Positioning: 1,1-Dimethyl-6-bromo-THC in the Carbazole Carboxamide Patent Landscape

US Patent US10435415B2 ('Substituted tetrahydrocarbazole and carbazole carboxamide compounds') explicitly encompasses compounds bearing the 1,1-dimethyl-tetrahydrocarbazole core with bromo substitution [1]. Within this patent, exemplified compounds incorporate the 1,1-dimethylcarbazole motif in combination with various amide substituents, positioning the 6-bromo-1,1-dimethyl-THC substructure as a key intermediate within a composition-of-matter patent family. By contrast, the simpler 6-bromo-THC (lacking 1,1-dimethyl groups) appears in earlier, broader patent filings such as WO2004110999A1 and US Patent 5,612,331 (5-HT₁-like agonists), which have different claimed substitution patterns and earlier priority dates [2]. This temporal and structural distinction means that research programs operating under the US10435415 patent family require the 1,1-dimethyl substitution pattern to fall within specific claims, making the target compound a requisite synthetic intermediate for freedom-to-operate compliance within that IP space.

Patent composition of matter Carbazole carboxamide Freedom to operate Tetrahydrocarbazole IP

Recommended Application Scenarios for 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole Based on Quantitative Evidence


Late-Stage Diversification via C-6 Cross-Coupling in Medicinal Chemistry Programs

The 6-bromo substituent serves as a universal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, enabling rapid parallel synthesis of C-6-arylated, -aminated, or -alkylated tetrahydrocarbazole libraries. This is directly supported by the demonstrated use of 6-bromo-tetrahydrocarbazole precursors in DP receptor antagonist programs where the bromine was exploited for tritium labeling via catalytic exchange [1]. Medicinal chemistry teams building SAR around the 6-position will find the pre-installed bromine essential; non-halogenated tetrahydrocarbazoles cannot participate in these transformations. The 1,1-dimethyl group further simplifies stereochemical outcomes during library synthesis .

Radioligand and PET Tracer Precursor Synthesis

The demonstrated conversion of 6-bromo-tetrahydrocarbazole scaffolds to tritiated analogs at specific activities of 4.2–7.0 Ci/mmol establishes the viability of the 6-bromo substituent as a precursor for radiolabeling [1]. The target compound, bearing the identical 6-bromo substitution pattern, is a candidate precursor for ³H or ¹¹C labeling in drug metabolism and pharmacokinetic (DMPK) studies, receptor occupancy assays, and autoradiography. The 1,1-dimethyl group provides metabolic stability at the C-1 position, potentially reducing tritium loss via metabolic oxidation during in vivo tracer studies .

Building Block for Carbazole Carboxamide Patent Family (US10435415B2) Compounds

For pharmaceutical research groups operating within the carbazole carboxamide patent space exemplified by US10435415B2, the 1,1-dimethyl-6-bromo-THC scaffold is a direct synthetic entry point to claimed compositions of matter [1]. The bromine at C-6 can be elaborated to the requisite amide, carboxylate, or substituted aromatic groups specified in the patent claims. Procuring this intermediate pre-validates the core structure against the patent's Markush definitions and eliminates the need for de novo construction of the 1,1-dimethyl-tetrahydrocarbazole ring system .

Cholinesterase Inhibitor and CNS-Targeted Screening Libraries

The tetrahydrocarbazole scaffold has established activity against cholinesterase enzymes, with structurally characterized 6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole analogs reported in crystallographic studies [1]. The increased lipophilicity of the 1,1-dimethyl analog (predicted LogP ~4.54) relative to the parent 6-bromo-THC may enhance blood-brain barrier penetration, an essential criterion for CNS-targeted programs . Screening libraries constructed from 6-bromo-1,1-dimethyl-THC via parallel C-6 diversification are well-suited for neurodegenerative disease target classes including cholinesterases, 5-HT receptors, and DP receptors that have precedent for tetrahydrocarbazole ligand recognition [2].

Quote Request

Request a Quote for 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.